8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
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Overview
Description
8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that features a unique structure combining a pyridine ring fused with a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base, leading to the formation of the thiazine ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazine compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as apoptosis, inflammation, and cell proliferation .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: Studied for their anticancer properties.
Uniqueness: 8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one stands out due to its unique thiazine ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
8-methyl-1H-pyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C8H8N2OS/c1-5-2-3-9-8-7(5)10-6(11)4-12-8/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
LOSDHYRZAFQYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)SCC(=O)N2 |
Origin of Product |
United States |
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